3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of catalysts such as platinum on carbon or Raney nickel can enhance the efficiency of the cyclization step .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding mechanisms.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances the binding affinity of the compound to its target, facilitating the modulation of biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-1H-pyrazol-5-amine: Lacks the methyl group, resulting in different chemical properties.
4-Methyl-1H-pyrazol-5-amine: Lacks the fluorophenyl group, affecting its biological activity.
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Substitution of fluorine with chlorine alters its reactivity and binding affinity.
Uniqueness
3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorophenyl and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
ZDPNKHCZUGVNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2F |
Origin of Product |
United States |
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